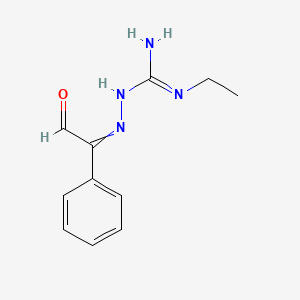![molecular formula C10H8N4 B14218568 1,4-Dihydropyrazino[2,3-f]quinoxaline CAS No. 821801-87-0](/img/structure/B14218568.png)
1,4-Dihydropyrazino[2,3-f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyrazino[2,3-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring. The unique structure of this compound endows it with interesting electronic and optical properties, making it a valuable candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrazino[2,3-f]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate diamines with diketones or dicarbonyl compounds. For instance, the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions can yield the desired compound . Another method involves the cyclization of dicyanopyrazinoquinoxaline with excess potassium hydroxide, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s properties and tailor it for specific applications .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or altered properties compared to the parent compound .
Scientific Research Applications
1,4-Dihydropyrazino[2,3-f]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrazino[2,3-f]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but differ in their oxidation state and functional groups.
Dicyanopyrazinoquinoxaline: This compound is a precursor to 1,4-Dihydropyrazino[2,3-f]quinoxaline and exhibits different electronic properties due to the presence of cyano groups.
Uniqueness
This compound is unique due to its hydrogen-bonding capability and its ability to form stable crystalline structures. These properties make it a promising candidate for applications in organic electronics and optoelectronics .
Properties
CAS No. |
821801-87-0 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
7,10-dihydropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6,11,13H |
InChI Key |
CATZMQQSQKXSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


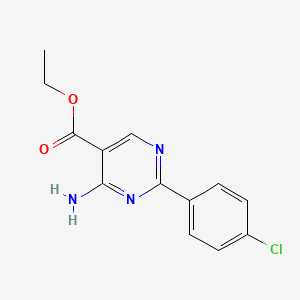
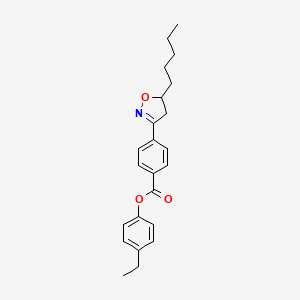



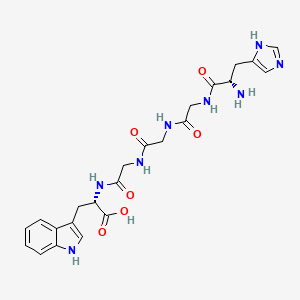
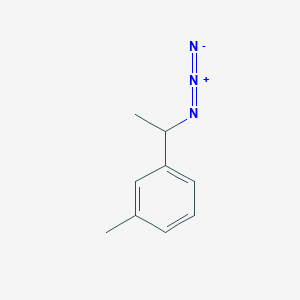
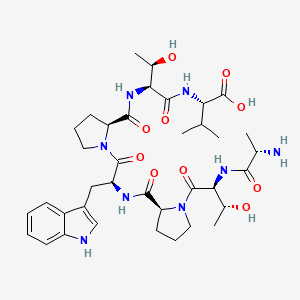
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

